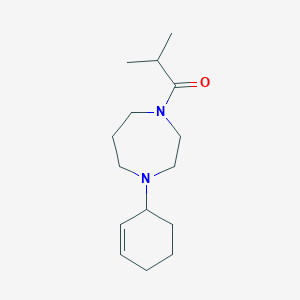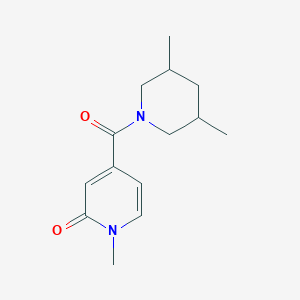![molecular formula C10H17N3O B7553636 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine](/img/structure/B7553636.png)
4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine, also known as MIM-1, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein-protein interaction between MDM2 and p53, which plays a crucial role in the regulation of cell growth and apoptosis.
作用机制
4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine acts as a selective inhibitor of the protein-protein interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, while p53 is a tumor suppressor protein that plays a crucial role in the regulation of cell growth and apoptosis. By inhibiting the MDM2-p53 interaction, 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine stabilizes p53 and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine has been shown to have potent anti-cancer activity in vitro and in vivo. In cancer cells, 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine induces apoptosis by activating the p53 pathway, leading to cell cycle arrest and DNA damage. 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine in lab experiments is its selectivity for the MDM2-p53 interaction, which reduces the risk of off-target effects. 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine is its poor solubility in aqueous solutions, which may require the use of organic solvents. In addition, 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine may have limited effectiveness in certain types of cancer that have developed resistance to the p53 pathway.
未来方向
There are several future directions for the study of 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine. One area of research is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research is the exploration of 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine's potential applications in other diseases, such as viral infections and autoimmune disorders. Additionally, the combination of 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine with other therapies, such as immunotherapy and targeted therapy, may enhance its anti-cancer activity. Finally, the development of 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine as a therapeutic agent for human use will require further preclinical and clinical studies to establish its safety and efficacy.
合成方法
The synthesis of 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine involves a multi-step process that begins with the reaction of 2-methylimidazole with 1,4-dibromobutane to form 2-(2-bromoethyl)-1-methylimidazole. This intermediate is then reacted with morpholine to produce 4-[2-(2-methylimidazol-1-yl)ethyl]morpholine. The final product is purified using various techniques such as column chromatography and recrystallization.
科学研究应用
4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine has been studied extensively for its potential applications in cancer research. The protein-protein interaction between MDM2 and p53 is disrupted in many types of cancer, leading to the degradation of p53 and the promotion of tumor growth. 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine has been shown to inhibit this interaction, resulting in the stabilization of p53 and the induction of apoptosis in cancer cells. 4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine has also been studied for its potential applications in neurodegenerative diseases, as the MDM2-p53 pathway has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-[2-(2-methylimidazol-1-yl)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-10-11-2-3-13(10)5-4-12-6-8-14-9-7-12/h2-3H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRLSJWKVGCPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7553555.png)

![1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B7553567.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B7553568.png)
![[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7553581.png)

![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-2,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B7553603.png)
![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)

![7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7553618.png)
![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7553646.png)
![3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553651.png)
![4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide](/img/structure/B7553658.png)